molecular formula C23H26N4O4 B2584645 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea CAS No. 1058240-79-1

1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea

Cat. No.: B2584645
CAS No.: 1058240-79-1
M. Wt: 422.485
InChI Key: QCRDSQSDGDRAOP-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea is a synthetically derived organic compound provided for non-human research applications. This urea derivative features a complex structure with a pyridazin-3(2H)-one core, a moiety recognized in medicinal chemistry for its potential as a Phosphodiesterase-4 (PDE4) inhibitor . The molecular structure integrates a 3,5-dimethoxyphenyl group and a p-tolyl-substituted pyridazinone ring, connected via a urea linker, resulting in a molecular formula of C 23 H 26 N 4 O 4 and a molecular weight of 422.5 g/mol . The primary research value of this compound lies in its potential to modulate cyclic adenosine monophosphate (cAMP) levels through the inhibition of the PDE4 enzyme. PDE4 is a key target in inflammatory disease research, and its inhibition represents a therapeutic strategy for conditions such as chronic obstructive pulmonary disease (COPD), asthma, atopic dermatitis, and rheumatoid arthritis . By potentially blocking this enzyme, the compound may serve as a valuable pharmacological tool for investigating inflammatory pathways and cellular signaling processes. This product is offered as a chemical tool for use in assay development, high-throughput screening, and fundamental biochemical research. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4/c1-16-5-7-17(8-6-16)21-9-10-22(28)27(26-21)12-4-11-24-23(29)25-18-13-19(30-2)15-20(14-18)31-3/h5-10,13-15H,4,11-12H2,1-3H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRDSQSDGDRAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea typically involves multiple steps:

  • Formation of the Pyridazinone Ring:

    • Starting from a suitable precursor such as 3-(p-tolyl)propanoic acid, the compound undergoes cyclization with hydrazine to form the pyridazinone ring.
    • Reaction conditions: Reflux in ethanol or another suitable solvent, with an acid catalyst to facilitate cyclization.
  • Attachment of the Propyl Chain:

    • The pyridazinone intermediate is then reacted with a propyl halide (e.g., 1-bromopropane) to introduce the propyl chain.
    • Reaction conditions: Base (e.g., potassium carbonate) in an aprotic solvent like dimethylformamide (DMF).
  • Coupling with 3,5-Dimethoxyaniline:

    • The final step involves coupling the propyl-substituted pyridazinone with 3,5-dimethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the urea linkage.
    • Reaction conditions: Room temperature to moderate heating, in a solvent like dichloromethane (DCM).

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions, use of automated synthesis equipment, and stringent purification protocols.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the pyridazinone ring.

    Reduction: Reduction can occur at the carbonyl group of the pyridazinone ring.

    Substitution: Electrophilic aromatic substitution can occur on the dimethoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents like halogens (Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives of the original compound.

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug development, particularly as an anti-inflammatory or anticancer agent.
  • Explored for its ability to modulate specific biological pathways.

Industry:

  • Potential use in the development of new materials with specific properties.
  • Studied for its role in catalysis and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxyphenyl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea Derivatives with Heterocyclic Moieties

  • MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea): While both the target compound and MK13 share the 3,5-dimethoxyphenyl-urea scaffold, MK13 incorporates a pyrazole ring instead of a pyridazinone. MK13’s synthesis involves a condensation reaction in acetic acid, contrasting with the target compound’s pyridazinone functionalization under basic conditions .

Pyridazinone-Based Analogues

  • 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h): These compounds () share the pyridazinone core but lack the urea linkage. Substituents at the 5- and 6-positions (e.g., chloro, phenyl) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method Potential Applications References
Target compound Pyridazinone 3-p-tolyl, propyl-urea, 3,5-dimethoxy Urea, ether, pyridazinone Base-mediated substitution Kinase inhibition, enzyme modulation
MK13 Pyrazole 4-methylpyrazole, 3,5-dimethoxy Urea, ether Acid-catalyzed condensation Not specified
5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h) Pyridazinone 5-Cl, 6-Ph, variable N-substituents Chloro, phenyl K₂CO₃ in acetone Antimicrobial, anticancer

Research Findings and Pharmacological Implications

The propyl linker introduces conformational flexibility, which may improve binding entropy compared to rigid analogues.

Biological Activity: Pyridazinones like 3a-3h exhibit antimicrobial and anticancer activity, attributed to their chloro and phenyl substituents . The target compound’s urea group could augment these effects by enabling additional hydrogen bonding with biological targets. The 3,5-dimethoxyphenyl group is associated with kinase inhibition (e.g., CDK or VEGF inhibitors), suggesting the target compound may target similar pathways .

Synthetic Challenges: highlights the use of anhydrous potassium carbonate for pyridazinone functionalization, whereas MK13’s synthesis requires acidic conditions. This divergence underscores the need for tailored reaction conditions when modifying the urea or heterocyclic components .

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